molecular formula C21H20O10 B14373841 2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate CAS No. 89783-72-2

2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate

Cat. No.: B14373841
CAS No.: 89783-72-2
M. Wt: 432.4 g/mol
InChI Key: PNJPUNOZSJYTIL-UHFFFAOYSA-N
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Description

2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants and fungi . This compound is characterized by its tetramethoxy and diacetate functional groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex xanthone derivatives.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate involves its interaction with various molecular targets and pathways. The compound’s methoxy and acetate groups play a crucial role in its biological activity by modulating its interaction with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

2,3,4,6-Tetramethoxy-9-oxo-9H-xanthene-1,8-diyl diacetate can be compared with other xanthone derivatives, such as:

    6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Known for its antioxidant properties.

    2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid: Studied for its antimicrobial activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other xanthone derivatives.

Properties

CAS No.

89783-72-2

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

(8-acetyloxy-3,5,6,7-tetramethoxy-9-oxoxanthen-1-yl) acetate

InChI

InChI=1S/C21H20O10/c1-9(22)29-12-7-11(25-3)8-13-14(12)16(24)15-17(30-10(2)23)19(26-4)21(28-6)20(27-5)18(15)31-13/h7-8H,1-6H3

InChI Key

PNJPUNOZSJYTIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C(C(=C3OC(=O)C)OC)OC)OC)OC

Origin of Product

United States

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